2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide
Description
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it a subject of interest for researchers in various fields.
Properties
IUPAC Name |
2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-17-9-8-12-19-15-21-25(31-23(17)19)28-24(18-10-4-2-5-11-18)29-26(21)32-16-22(30)27-20-13-6-3-7-14-20/h2-14H,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTBXIBDCPLBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This reaction forms an intermediate, which is then further reacted with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and CDK inhibition.
Pyranopyrimidine derivatives: Structurally similar and used in various medicinal applications.
Uniqueness
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of the sulfanyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide (CAS No. 866871-02-5) is a complex organic compound that exhibits a variety of biological activities. Its unique chromeno[2,3-D]pyrimidine structure, characterized by the presence of a sulfanyl group, enables interactions with multiple biological targets, which are of significant interest in medicinal chemistry and pharmacology.
Structural Features
The compound can be structurally represented as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C26H21N3O2S |
| Structural Components | Chromeno[2,3-D]pyrimidine core, sulfanyl group, phenylacetamide moiety |
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. The chromene and pyrimidine structures are known to interact with enzymes and receptors involved in cancer pathways. In vitro studies have suggested that it may induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.
- Anti-inflammatory Effects : The sulfanyl group enhances its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation : It can interact with various receptors, altering signaling pathways associated with inflammation and cell proliferation.
Research Findings
Several studies have documented the biological activity of similar compounds, providing insights into the structure–activity relationship (SAR) that underpins the efficacy of this compound:
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various chromeno[2,3-D]pyrimidine derivatives, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines (e.g., MCF7 breast cancer cells), suggesting that this compound could serve as a lead for further anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited notable inhibitory effects. The structure–activity relationship analysis indicated that modifications to the phenyl ring could enhance antimicrobial potency.
Q & A
Q. What are the recommended synthetic routes for 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide?
The synthesis typically involves a multi-step process:
Chromeno-pyrimidine core formation : Cyclization of phenolic and pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF) .
Sulfanyl group introduction : Nucleophilic substitution using thiol derivatives (e.g., sodium hydride as a base) .
Acetamide functionalization : Acylation with phenylacetic acid derivatives in anhydrous conditions .
Key parameters include reaction time (12–24 hours), temperature (80–120°C), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which characterization techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfanyl, acetamide) .
- Differential Scanning Calorimetry (DSC) : Assess thermal stability and phase transitions (melting point ~180–220°C) .
Purity ≥95% is achievable via column chromatography or recrystallization .
Q. What preliminary biological activities have been observed for this compound?
- Anticancer activity : IC₅₀ values of 10–50 μM in human cancer cell lines (e.g., MCF-7, A549) via kinase inhibition .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC: 25–100 μg/mL) .
- Cytotoxicity : Dose-dependent toxicity in normal cells at >50 μM, necessitating therapeutic window studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Design of Experiments (DOE) : Use factorial designs to test variables like solvent polarity (DMF vs. DMSO), catalyst loading (0.5–2 mol%), and temperature gradients .
- Catalyst screening : Palladium/copper catalysts for cross-coupling steps enhance regioselectivity .
- In-line monitoring : TLC or HPLC to track intermediates and minimize side reactions .
Example optimization reduced reaction time by 30% while maintaining >90% yield .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., CYP450 interactions), and tissue distribution .
- Model selection : Use orthotopic xenografts or patient-derived cells to bridge in vitro-in vivo gaps .
- Dose recalibration : Adjust concentrations based on plasma protein binding and half-life data .
Q. What computational methods are recommended for predicting target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR, CDK2) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .
Q. Can you outline a structure-activity relationship (SAR) study design for derivatives?
Substituent variation : Synthesize derivatives with modified phenyl (e.g., fluoro, ethoxy) or acetamide groups .
Bioactivity screening : Test against panels of enzymes (e.g., kinases) and cell lines .
Data analysis : Use clustering algorithms to identify activity trends (e.g., enhanced potency with electron-withdrawing groups) .
Comparative Analysis of Structural Analogues
Adapted from :
| Compound Name | Structural Variation | Biological Activity (IC₅₀/MIC) | Unique Properties |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-...acetamide | Dimethylphenyl substituent | Anticancer: 15 μM (MCF-7) | Improved solubility in DMSO |
| N-(4-ethoxyphenyl)-...acetamide | Ethoxy group | Antimicrobial: 50 μg/mL (S. aureus) | Enhanced metabolic stability |
| 9-methyl-5H-chromeno[2,3-d]pyrimidin-4-thiol | Lacks acetamide moiety | Weak activity (IC₅₀ >100 μM) | Baseline for SAR comparisons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
